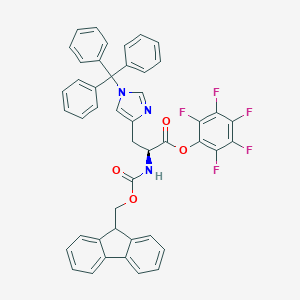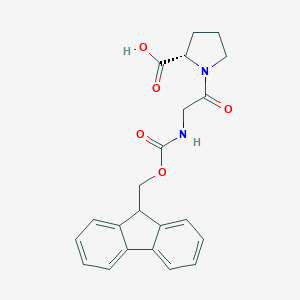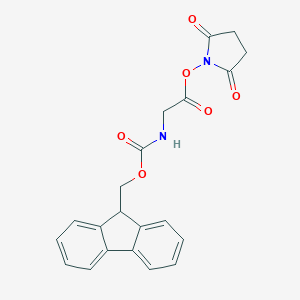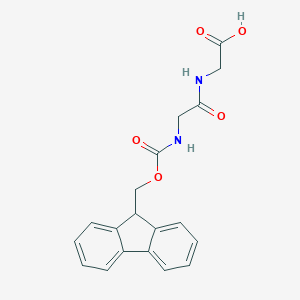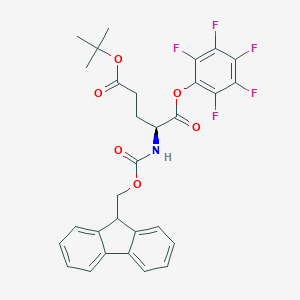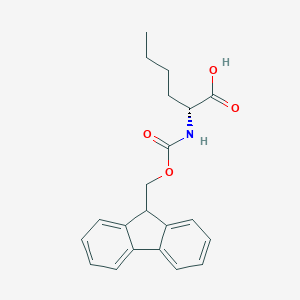
Fmoc-D-norleucine
Vue d'ensemble
Description
Fmoc-D-norleucine is a compound with the molecular formula C21H23NO4 and a molecular weight of 353.42 . It appears as a white to off-white powder .
Synthesis Analysis
Fmoc-D-norleucine is a standard building block in the introduction of D-norleucine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Structure Analysis
The molecular structure of Fmoc-D-norleucine is represented by the Hill Notation: C21H23NO4 .
Chemical Reactions Analysis
Fmoc-D-norleucine is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-D-norleucine is a white to slight yellow to beige powder .
Applications De Recherche Scientifique
“Fmoc-D-Nle-OH”, also known as “Fmoc-D-norleucine”, is a derivative of the amino acid norleucine. It’s commonly used in peptide synthesis . The “Fmoc” part of the name refers to the fluorenylmethoxycarbonyl protecting group, which is used in solid-phase peptide synthesis to protect the amine group of the amino acid during the synthesis process .
Peptide Synthesis
Fmoc-D-Nle-OH is used as a building block in the synthesis of peptides . The Fmoc group protects the amino group during the synthesis process, and can be removed under specific conditions to allow the peptide chain to continue growing .
Hydrogel Formation
Some research suggests that Fmoc-functionalized amino acids, including Fmoc-D-Nle-OH, can be used to form hydrogels . These hydrogels have potential applications in various fields, including drug delivery and tissue engineering .
Tumor Metastasis Suppression
There is some evidence to suggest that Fmoc-D-Nle-OH may play a role in suppressing tumor metastasis . However, more research is needed to fully understand this potential application.
Bacterial Stress Response
Fmoc-D-Nle-OH may play a role in the bacterial stress response to bacteriophage infection . This could potentially have applications in understanding and treating bacterial infections.
Homeostasis Maintenance
Fmoc-D-Nle-OH may be involved in maintaining homeostasis in host cells during bacteriophage infection . This could potentially have implications for understanding and manipulating cellular responses to stress.
Antiviral Metabolites Production
Fmoc-D-Nle-OH may be involved in the production of antiviral metabolites during bacterial stress response to bacteriophage infection . This could potentially have implications for understanding and treating viral infections.
Tumorigenesis
There is some evidence to suggest that Fmoc-D-Nle-OH may play a role in tumorigenesis . The compound may be involved in maintaining the homeostasis of host cells during bacteriophage infection, and metabolism disorder is a remarkable characteristic of tumorigenesis .
Chemical Synthesis
Fmoc-D-Nle-OH is an amino acid derivative used in chemical synthesis . It can be used as a building block in the synthesis of various organic compounds .
Antibacterial Metabolites Production
Fmoc-D-Nle-OH may be involved in the production of antibacterial metabolites during bacterial stress response to bacteriophage infection . This could potentially have implications for understanding and treating bacterial infections .
pH-Controlled Gelation
Fmoc-D-Nle-OH can be used in the formation of gels that respond to changes in pH . These gels have potential applications in various fields, including drug delivery and tissue engineering .
Thermal Stability
Fmoc-D-Nle-OH based gels have high thermal stability, which can be useful in various industrial and scientific applications .
Dye Removal
Fmoc-D-Nle-OH based gels have been shown to have dye removal properties . This could potentially be used in water treatment and other environmental applications .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373243 | |
| Record name | Fmoc-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-norleucine | |
CAS RN |
112883-41-7 | |
| Record name | Fmoc-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



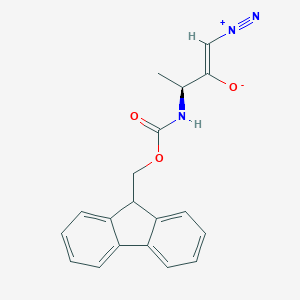
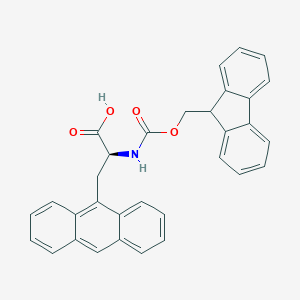
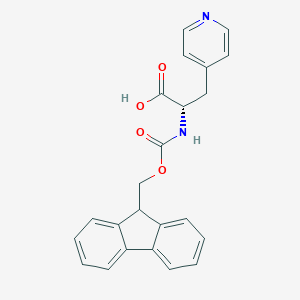
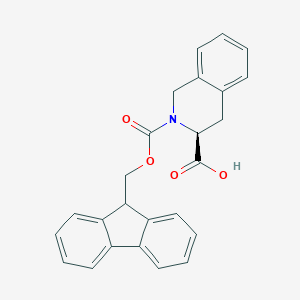
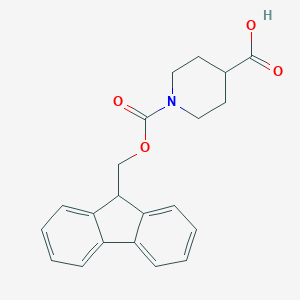
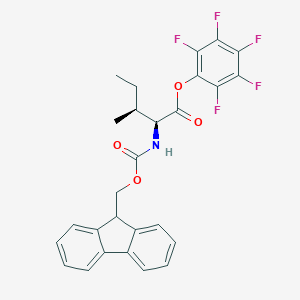
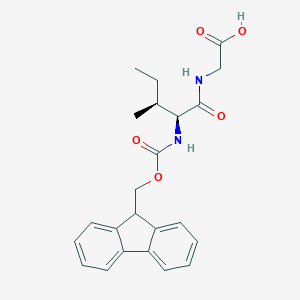
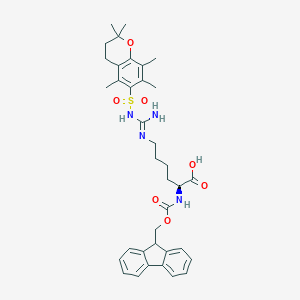
![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)
